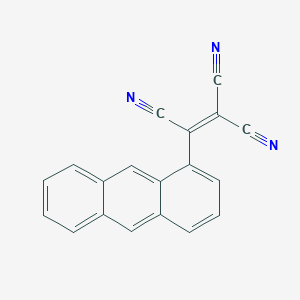
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is an organic compound that features an anthracene moiety attached to an ethene backbone with three cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of anthracene derivatives with ethene-based compounds under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The ethene backbone allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amines or other reduced forms of the cyano groups.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
(Anthracen-1-yl)ethene: A simpler derivative with an ethene backbone but without the cyano groups.
Uniqueness
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is unique due to the presence of three cyano groups, which significantly alter its chemical reactivity and properties compared to other anthracene derivatives. These cyano groups enhance the compound’s electron-withdrawing capabilities, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
185693-29-2 |
|---|---|
Molekularformel |
C19H9N3 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2-anthracen-1-ylethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H9N3/c20-10-16(11-21)19(12-22)17-7-3-6-15-8-13-4-1-2-5-14(13)9-18(15)17/h1-9H |
InChI-Schlüssel |
LEHVVBVZHUFSMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


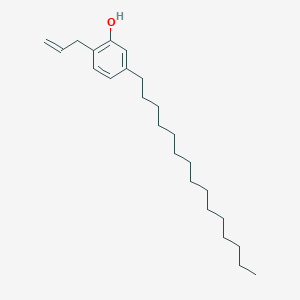
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
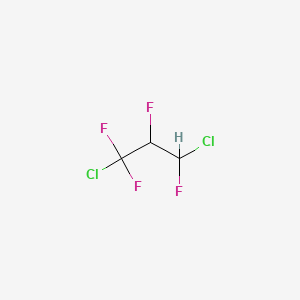

![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)

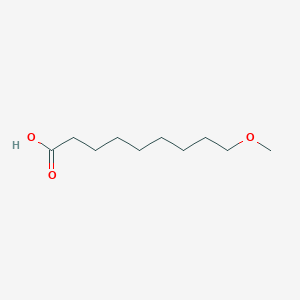
![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
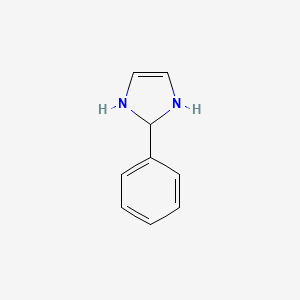
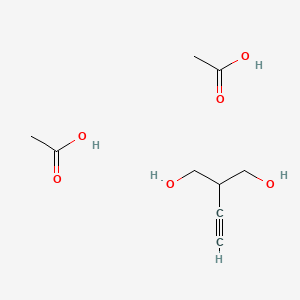
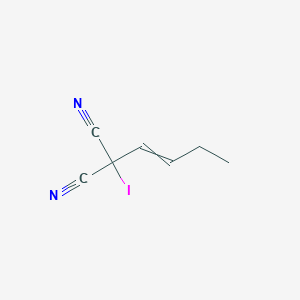
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
